N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-(2-Methoxyphenyl)-5-methyl-7-phenyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core. Key structural attributes include:
- Position 2: Thiophen-2-yl group, contributing to π-π stacking interactions.
- Position 5: Methyl group, enhancing steric stability.
- Position 7: Phenyl substituent, influencing lipophilicity.
- Carboxamide moiety: N-(2-methoxyphenyl) group, modulating solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-15-20(23(30)26-17-11-6-7-12-18(17)31-2)21(16-9-4-3-5-10-16)29-24(25-15)27-22(28-29)19-13-8-14-32-19/h3-14,21H,1-2H3,(H,26,30)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSZNLWXEBRDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Cyclization to form the pyrimidine ring: The intermediate triazole is then subjected to cyclization with a suitable diketone or aldehyde to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. Additionally, catalyst-free and eco-friendly methods are being explored to make the process more sustainable .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient triazole ring and pyrimidine core enable nucleophilic substitution at specific positions:
-
Thiophene substitution : The thiophen-2-yl group undergoes electrophilic substitution with reagents like bromine or nitric acid in acetic acid, yielding halogenated or nitro derivatives.
-
Methoxyphenyl reactivity : The para-methoxy group on the phenyl ring can be demethylated using HBr in acetic acid to form a phenolic derivative.
Conditions :
-
Halogenation: Br₂ (1.2 eq) in CH₃COOH, 0–5°C, 2–4 hours.
-
Demethylation: 48% HBr, reflux, 6–8 hours.
Oxidation Reactions
The dihydro-pyrimidine ring is susceptible to oxidation:
-
Ring aromatization : Treatment with MnO₂ or DDQ (dichlorodicyanoquinone) converts the 4,7-dihydro-pyrimidine to a fully aromatic pyrimidine system, enhancing conjugation and stability.
-
Thiophene oxidation : Thiophen-2-yl groups oxidize to sulfones using H₂O₂ in acetic acid, modifying electronic properties.
Representative data :
| Reaction | Reagent | Conditions | Yield |
|---|---|---|---|
| Dihydro → Aromatic | MnO₂ (3 eq) | CH₂Cl₂, RT, 12 h | 78% |
| Thiophene → Sulfone | H₂O₂ (30%), AcOH | 60°C, 3 h | 82% |
Reduction Reactions
Selective reduction of the triazole ring or carboxamide group:
-
Carboxamide reduction : LiAlH₄ reduces the carboxamide (-CONH-) to a methyleneamine (-CH₂NH-).
-
Triazole ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the triazole ring, though this is less common due to steric hindrance.
Key observations :
-
LiAlH₄ reactions require anhydrous THF and controlled temperatures (0°C → RT).
-
Hydrogenation yields drop below 50% due to competing pyrimidine ring reduction.
Cycloaddition and Ring-Opening
The triazole moiety participates in [3+2] cycloadditions:
-
Click chemistry : Reacts with terminal alkynes (e.g., propargyl alcohol) under Cu(I) catalysis to form triazole-linked hybrids .
-
Ring-opening with amines : Primary amines (e.g., methylamine) cleave the triazole ring at elevated temperatures, generating open-chain intermediates .
Mechanistic insight :
Cycloadditions proceed via copper-acetylide intermediates, confirmed by NMR monitoring .
Hydrolysis and Stability
Acidic/basic hydrolysis :
-
Carboxamide hydrolysis : Prolonged heating with HCl (6M) cleaves the carboxamide to a carboxylic acid.
-
Triazole stability : Resists hydrolysis under mild acidic conditions (pH 3–5) but degrades in strong bases (pH > 12) .
Kinetic data :
| Condition | Half-life (25°C) |
|---|---|
| pH 1 (HCl) | 48 h |
| pH 13 (NaOH) | 2 h |
Functionalization via Cross-Coupling
Palladium-catalyzed couplings modify aromatic groups:
-
Suzuki-Miyaura : The phenyl group reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) to form biaryl systems.
-
Buchwald-Hartwig : Amination of the thiophene ring using Pd₂(dba)₃/XPhos.
Optimized protocol :
-
Suzuki: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (4:1), 80°C, 12 h.
Mechanistic and Characterization Insights
-
NMR spectroscopy : Used to track substituent effects (e.g., thiophene sulfonation shifts aromatic protons downfield by Δδ = 0.3–0.5 ppm).
-
Mass spectrometry : Confirms molecular integrity post-reaction; e.g., [M+H]⁺ peaks align with theoretical values (±1 Da) .
-
DFT calculations : Predict regioselectivity in cycloadditions, showing preferential reactivity at the triazole N2 position .
Scientific Research Applications
Antiviral and Antitumoral Activity
Recent studies have highlighted the compound's potential as an antiviral and antitumoral agent. For instance:
- Antiviral Activity : Variations in the phenyl moiety of similar triazole compounds have been shown to influence antiviral properties significantly. The structural modifications allow for tuning of biological effects, making these compounds promising candidates for antiviral drug development .
- Antitumoral Mechanism : Research indicates that the antitumoral activity of related compounds is primarily due to their ability to inhibit tubulin polymerization. This mechanism disrupts cancer cell division and has been a focal point in developing new anticancer therapies .
Antimicrobial Properties
The synthesis and evaluation of thiophene-linked triazole derivatives have demonstrated notable antimicrobial activity. Compounds similar to N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have shown effectiveness against various bacterial strains. The incorporation of thiophene rings has been associated with enhanced antimicrobial properties due to their ability to interact with microbial cell membranes .
Case Study 1: Antiviral Efficacy
A study synthesized a series of triazole derivatives and tested their antiviral efficacy against specific viral strains. The results indicated that subtle changes in the chemical structure could lead to significant differences in antiviral potency, providing insights into how modifications can optimize drug design for viral infections .
Case Study 2: Antitumoral Activity
In another investigation focusing on triazole derivatives, researchers found that certain compounds exhibited strong antitumor effects by targeting microtubule dynamics. This was evidenced through in vitro assays where cell lines showed reduced proliferation upon treatment with these compounds, highlighting their potential as chemotherapeutic agents .
Summary of Findings
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Specific pathways involved include the inhibition of kinases or modulation of neurotransmitter receptors.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazolo[1,5-a]pyrimidine Core
Compound 1 : N-(2-Methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Key Differences :
- Position 7 : 2-Nitrophenyl instead of phenyl.
- Position 2 : Phenyl instead of thiophen-2-yl.
- Thiophene-to-phenyl substitution reduces sulfur-mediated interactions (e.g., with metalloenzymes) .
Compound 2 : 7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Key Differences :
- Position 7 : 2-Methoxyphenyl instead of phenyl.
- Carboxamide : 4-Methoxyphenyl instead of 2-methoxyphenyl.
- Impact: Methoxy positional isomerism (2- vs. 4-) affects steric hindrance and hydrogen-bonding patterns. Molecular weight: 473.55 g/mol vs.
Compound 3 : Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Core Heterocycle Modifications
Compound 4 : N-(4-Methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Functional Group and Pharmacophore Comparisons
Q & A
Q. What are the standard synthetic protocols for preparing N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolopyrimidine core via cyclocondensation of substituted pyrimidine precursors with triazole derivatives under reflux conditions (e.g., using glacial acetic acid as a solvent) .
- Step 2 : Introduction of the thiophen-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Step 3 : Amidation at the 6-position using 2-methoxyaniline in the presence of coupling agents like EDCI/HOBt .
- Critical factors : Temperature control (80–120°C), solvent selection (DMF or THF), and catalytic additives (e.g., Pd catalysts for coupling reactions) to improve yields (reported 60–78% in analogous syntheses) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and regioselectivity, particularly distinguishing between thiophene and phenyl group orientations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect isotopic patterns (e.g., chlorine or sulfur isotopes) .
- X-ray Crystallography : For unambiguous structural confirmation, especially to resolve ambiguities in fused-ring puckering (e.g., boat vs. chair conformations in the triazolopyrimidine core) .
- HPLC : To assess purity (>95% is standard for pharmacological studies) .
Advanced Research Questions
Q. How can reaction yields be optimized for the introduction of the thiophen-2-yl substituent?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) vs. Cu-mediated Ullmann coupling, as thiophene reactivity varies with metal catalysts .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethers (THF) to balance reaction rate and byproduct formation .
- Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance solubility of aromatic intermediates in biphasic systems .
- Case Study : In analogous syntheses, replacing DMF with acetic acid increased yields from 55% to 78% by reducing side reactions .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
- Scenario : Discrepancies in dihedral angles or substituent orientations between NMR-derived models and X-ray structures.
- Methodology :
- Perform DFT calculations to compare theoretical and experimental NMR chemical shifts, identifying conformational flexibility .
- Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering) that may explain discrepancies .
- Validate with 2D NMR (e.g., NOESY) to confirm spatial proximities of aromatic protons .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Core Modifications :
- Replace the thiophen-2-yl group with other heterocycles (e.g., furan, pyridine) to assess steric and electronic effects on kinase binding .
- Vary the 2-methoxyphenyl amide moiety to evaluate hydrogen-bonding interactions with kinase ATP pockets .
- Biological Assays :
- Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify selectivity across kinase families .
- Correlate IC₅₀ values with computational docking results (e.g., AutoDock Vina) to prioritize derivatives for synthesis .
Q. How can computational methods guide the design of derivatives with improved metabolic stability?
- ADMET Modeling :
- Predict metabolic hotspots using CYP450 isoform binding simulations (e.g., CYP3A4, CYP2D6) .
- Modify electron-rich thiophene or methoxy groups to reduce oxidative metabolism .
- Case Study : Methylation of the triazole ring in analogous compounds reduced clearance by 40% in hepatic microsome assays .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activities of structurally similar compounds?
- Root Causes :
- Divergent assay conditions (e.g., cell lines, incubation times).
- Impurity-driven artifacts (e.g., byproducts with off-target effects).
- Resolution Framework :
- Replicate studies under standardized conditions (e.g., NIH/NCATS guidelines).
- Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., proliferation) assays to confirm mechanism .
Methodological Tables
Q. Table 1. Comparison of Synthetic Protocols for Triazolopyrimidine Derivatives
| Parameter | Protocol A | Protocol B |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | CuI/1,10-phenanthroline |
| Solvent | DMF | Acetic acid |
| Yield | 65% | 78% |
| Purity (HPLC) | 92% | 95% |
| Key Advantage | Scalability | Reduced byproducts |
Table 2. Key Structural Features from X-ray Crystallography
| Feature | Observed Value | Implications |
|---|---|---|
| Dihedral angle (thiophene vs. phenyl) | 81.2° | Steric hindrance in kinase binding |
| C5 puckering deviation | 0.224 Å | Flattened boat conformation |
| Hydrogen-bonding network | C–H···O bifurcated | Stabilizes crystal packing |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
